molecular formula NH2CH2CN<br>C2H4N2 B1212223 Aminoacetonitrile CAS No. 540-61-4

Aminoacetonitrile

Cat. No.: B1212223
CAS No.: 540-61-4
M. Wt: 56.07 g/mol
InChI Key: DFNYGALUNNFWKJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminoacetonitrile, also known as 2-Aminoacetonitrile, primarily targets nematodes . It acts as a nematode-specific acetylcholine (ACh) agonist . The primary targets of this compound derivatives (AADs) are the DEG-3 subfamily of nicotinic acetylcholine receptor (nAChR) subunits .

Mode of Action

This compound interacts with its targets by acting as an agonist to the nAChR, causing a spastic paralysis and rapid expulsion from the host . This interaction results in changes in the nematode’s neuromuscular function, leading to paralysis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of diverse nitrogen-containing heterocycles . This compound is produced from glycolonitrile by reaction with ammonia, and it can be hydrolyzed to give glycine . It is also involved in the synthesis of nitriles, carboxylic acids, and amides .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the paralysis and expulsion of nematodes . In addition, it has been found that this compound has a stabilizing effect on cytoplasmic membrane systems and ribosomes in the early stage of nonspecific liver damage caused by 2 dialkylnitrosamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, culture conditions such as carbon source, nitrogen source, inducer, and metal ion, as well as bioconversion conditions such as temperature, pH, enzyme modifier, and organic solvent, can conspicuously influence the enzyme activity or biomass formation . .

Biochemical Analysis

Biochemical Properties

Aminoacetonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocycles. It is produced industrially from glycolonitrile by reaction with ammonia . This compound can be hydrolyzed to give glycine, making it a valuable intermediate in the synthesis of amino acids . In terms of interactions, this compound derivatives act as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host . This interaction highlights its potential as an antihelmintic agent.

Cellular Effects

This compound has been observed to have stabilizing effects on cytoplasmic membrane systems and ribosomes in the early stages of nonspecific liver damage caused by dialkylnitrosamines . It reduces the incidence of morphologic alterations such as disorganization of the granular endoplasmic reticulum and hypertrophy of the agranular reticulum. Additionally, this compound helps maintain normal glycogen content and centrolobular glucose-6-phosphatase activity in hepatic cells . These effects suggest that this compound can protect cells from certain types of chemical-induced damage.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a competitive inhibitor of glycine oxidation by isolated wheat leaf mitochondria . This inhibition affects the decarboxylation of glycine, which is a critical step in various metabolic pathways. This compound’s interaction with glycine decarboxylase complex highlights its potential impact on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a direct stabilizing effect on cytoplasmic membrane systems and ribosomes over time . Studies have indicated that its administration can reduce the progressive disorganization of the granular endoplasmic reticulum and hypertrophy of the agranular reticulum caused by dialkylnitrosamines. These effects are observed to persist over time, suggesting that this compound can provide long-term protection against certain types of cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against chemical-induced liver damage At higher doses, this compound may exhibit toxic or adverse effects, although specific details on these effects are limited

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis to glycine . This reaction is catalyzed by enzymes such as nitrilase and nitrile hydratase, which convert nitriles to corresponding carboxylic acids and ammonia

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as its solubility and stability, which affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions: Aminoacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glycine, various nitrogen-containing heterocycles, and amino-tetrazole derivatives .

Properties

IUPAC Name

2-aminoacetonitrile
Source PubChem
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InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNYGALUNNFWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NH2CH2CN, C2H4N2
Record name aminoacetonitrile
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DSSTOX Substance ID

DTXSID90202314
Record name Aminoacetonitrile
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Molecular Weight

56.07 g/mol
Source PubChem
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Physical Description

Oily liquid; [Merck Index]
Record name Aminoacetonitrile
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Vapor Pressure

7.94 [mmHg]
Record name Aminoacetonitrile
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CAS No.

540-61-4
Record name Aminoacetonitrile
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Record name Aminoacetonitrile
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Record name Aminoacetonitrile
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Record name Aminoacetonitrile
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Record name AMINOACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of aminoacetonitrile?

A1: The molecular formula of this compound is C2H4N2, and its molecular weight is 56.068 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

  • Microwave Spectroscopy: Used to determine rotational constants and study its structure in the gas phase. [, ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and analyze vibrational modes. [, ]
  • Far-Infrared Spectroscopy: Exploits synchrotron radiation to probe low-frequency vibrational modes, providing valuable information for astrophysical observations. []

Q3: What are the significant vibrational modes of this compound observed in the infrared spectrum?

A3: The three strongest fundamental bands of this compound are observed between 500 and 1000 cm-1 in high-resolution infrared spectra. [] These bands correspond to the lowest vibrational modes of the molecule. Additionally, studies have identified and analyzed pure-rotational transitions in the three lowest vibrational states. []

Q4: Why is the C≡N stretching mode important for this compound detection in space?

A4: The C≡N stretching mode is a characteristic and intense feature in the infrared spectra of nitriles, including this compound. This strong signal makes it a valuable target for detecting nitriles in space. []

Q5: How stable is this compound compared to its corresponding acid, glycine?

A5: Laboratory studies indicate that this compound is significantly more resistant to ultraviolet (UV) photolysis than glycine. Specifically, this compound degrades approximately five times slower than glycine under UV radiation. This increased stability suggests that this compound could persist for longer periods in interstellar environments. []

Q6: What is the Strecker synthesis, and how is it relevant to this compound?

A6: The Strecker synthesis is a chemical reaction that forms α-aminonitriles, which are precursors to amino acids. This compound can be formed through the Strecker synthesis when methanimine reacts with hydrogen cyanide (HCN) under astrophysically relevant conditions. []

Q7: What is the role of the cyclic intermediate in the gas-phase reactions of Ni(+) with this compound?

A7: Mass spectrometry studies combined with DFT calculations have shown that the gas-phase reaction of Ni(+) with this compound proceeds through a cyclic intermediate. In this intermediate, the nickel ion (Ni(+)) interacts with both the cyano group (-C≡N) and the amino group (-NH2) of this compound. This cyclic structure plays a crucial role in the observed fragmentation patterns, particularly in the dominant loss of HCN. []

Q8: What is the significance of this compound's reactivity with hydroxyl radicals (˙OH) in space?

A8: Computational studies employing the CBS-QB3 method have revealed a barrierless pathway for glycine formation from the reaction of this compound with a hydroxyl radical in the presence of water. This finding suggests that this compound, upon encountering hydroxyl radicals on icy grain surfaces in interstellar environments, can lead to the formation of glycine through a thermally driven process. []

Q9: How does this compound affect collagen synthesis?

A9: this compound acts as a lathyrogenic agent, meaning it disrupts the formation and cross-linking of collagen. This disruption occurs due to this compound's interference with the enzymatic processes involved in collagen maturation. As a result, the collagen fibers formed are weaker and less organized, leading to skeletal abnormalities and connective tissue disorders. [, , , , ]

Q10: Can this compound be used to produce D-amino acids?

A10: Yes, a strain of Pseudomonas aeruginosa has been found to possess enzymatic activity that can convert arylaminonitriles into D-amino acids. This activity has been specifically demonstrated for the production of enantiomerically pure D-phenylglycine from 2-phenyl-2-aminoacetonitrile. Immobilizing these bacteria in calcium alginate beads has shown promising results for enhancing the efficiency and reusability of this biocatalytic process. []

Q11: What is the effect of this compound on glycolate metabolism in plants?

A11: Studies using soybean leaf discs have shown that this compound inhibits glycine oxidation, a crucial step in the glycolate pathway of photorespiration. This inhibition leads to an accumulation of glycine and glyoxylate, while glycolate levels decrease. The decrease in net photosynthesis observed is not due to RuBP depletion but suggests potential inhibition of RuBP carboxylase by glyoxylate. []

Q12: How is computational chemistry used to study this compound?

A12: Computational methods like Density Functional Theory (DFT) have been employed to:

  • Determine the equilibrium geometry and vibrational frequencies of this compound. []
  • Investigate the potential energy surface of reactions involving this compound, such as its interaction with Ni(+) or its conversion to glycine. [, ]
  • Predict spectroscopic constants and molecular parameters, which are essential for interpreting experimental data and guiding astrophysical observations. []

Q13: What insights do structure-activity relationship (SAR) studies provide about this compound derivatives?

A13: SAR studies on N-substituted aminoacetonitriles investigated their preventive activity against Fusarium diseases in plants. Results revealed that the steric bulk of the N-alkyl substituent significantly influences the activity. For instance, N-sec-butylthis compound derivatives were inactive, while N-allylthis compound derivatives demonstrated potent activity. []

Q14: What analytical methods are commonly used to study this compound?

A14: Various analytical methods are employed to characterize and quantify this compound, including:

    Q15: Are there any known toxicological concerns associated with this compound?

    A15: this compound is a known lathyrogen, meaning it can cause lathyrism, a condition characterized by skeletal deformities and connective tissue abnormalities. Studies in various animal models have demonstrated these effects. [, , , , ]

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